2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide
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Overview
Description
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a chloroacetamide moiety, a thiolane ring with a sulfone group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions to form the sulfone group.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide and an appropriate nucleophile.
Chloroacetamide formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group in the thiolane ring can undergo further oxidation under strong oxidative conditions.
Reduction: The chloroacetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the chloroacetamide can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azidoacetamide, thioacetamide, and other substituted acetamides.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the chloroacetamide moiety.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may act by covalently modifying the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: Lacks the thiolane and furan rings, making it less complex.
N-(Furan-2-ylmethyl)acetamide: Lacks the chloro and thiolane groups.
Thiolan-3-yl derivatives: Compounds with similar thiolane rings but different substituents.
Uniqueness
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloroacetamide moiety, thiolane ring with a sulfone group, and furan ring makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14ClNO4S |
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Molecular Weight |
291.75 g/mol |
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C11H14ClNO4S/c12-6-11(14)13(7-10-2-1-4-17-10)9-3-5-18(15,16)8-9/h1-2,4,9H,3,5-8H2 |
InChI Key |
ODAPSTWZJXRYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)CCl |
Origin of Product |
United States |
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